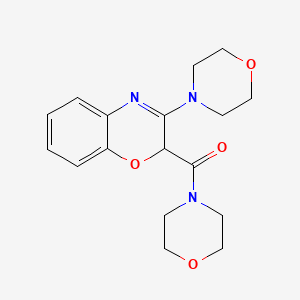
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine is a complex organic compound that features a benzoxazine ring fused with morpholine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine typically involves the reaction of 4-morpholinyl-1,4-benzoxazine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the morpholine groups.
科学的研究の応用
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and detection.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as pH-responsive materials and sensors.
作用機序
The mechanism of action of 4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(1-Morpholino)-1,8-naphthalimide: Used as a fluorescent probe with similar structural features.
4-(3-Hydroxypropyl)morpholine: Utilized in the synthesis of macrocyclic urea compounds.
4-(4-Morpholinyl)benzoic acid: Employed in various chemical and biological applications.
Uniqueness
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine is unique due to its combination of benzoxazine and morpholine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
108401-74-7 |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC名 |
morpholin-4-yl-(3-morpholin-4-yl-2H-1,4-benzoxazin-2-yl)methanone |
InChI |
InChI=1S/C17H21N3O4/c21-17(20-7-11-23-12-8-20)15-16(19-5-9-22-10-6-19)18-13-3-1-2-4-14(13)24-15/h1-4,15H,5-12H2 |
InChIキー |
BCPCSIROGUOARW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=CC=CC=C3OC2C(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
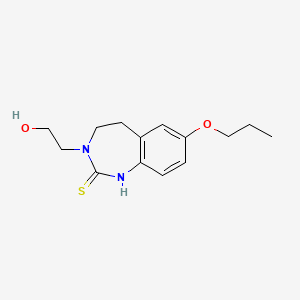

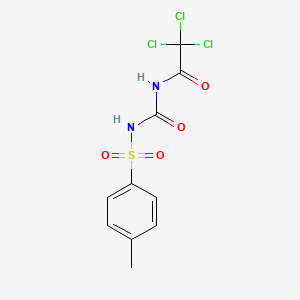
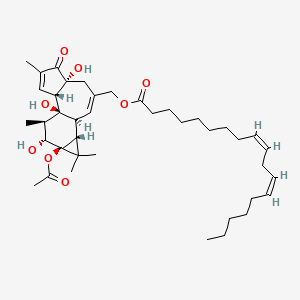
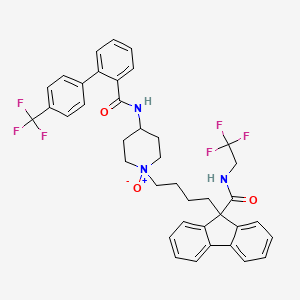
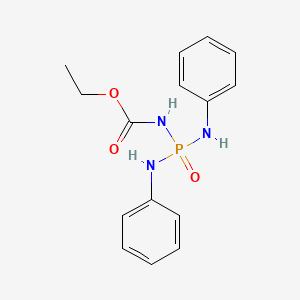

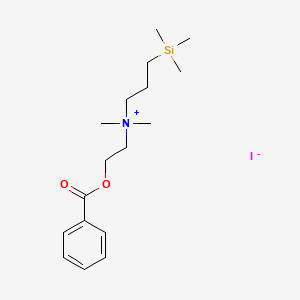
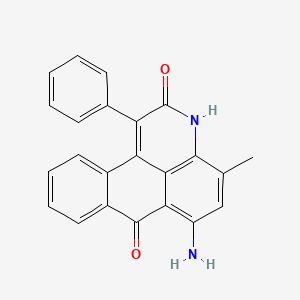
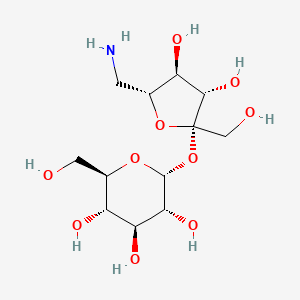
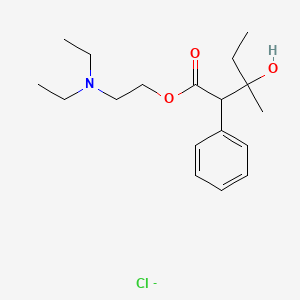
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

